(2,2,3-Trimethyloxetan-3-yl)methanol
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Overview
Description
(2,2,3-Trimethyloxetan-3-yl)methanol is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.18486 g/mol . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, substituted with three methyl groups and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3-Trimethyloxetan-3-yl)methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1-butanol with an appropriate oxidizing agent to form the oxetane ring . The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(2,2,3-Trimethyloxetan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce a variety of substituted oxetane derivatives .
Scientific Research Applications
(2,2,3-Trimethyloxetan-3-yl)methanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2,3-Trimethyloxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biochemical effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethyloxetan-3-yl)methanol
- (2,3-Dimethyloxetan-3-yl)methanol
- (2-Methyloxetan-3-yl)methanol
Uniqueness
(2,2,3-Trimethyloxetan-3-yl)methanol is unique due to the presence of three methyl groups on the oxetane ring, which can influence its reactivity and physical properties. This makes it distinct from other similar compounds that may have fewer or different substituents on the oxetane ring .
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(2,2,3-trimethyloxetan-3-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-6(2)7(3,4-8)5-9-6/h8H,4-5H2,1-3H3 |
InChI Key |
UPAQXUXPBCCNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CO1)(C)CO)C |
Origin of Product |
United States |
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